molecular formula C15H18FN3O5S2 B6519000 4-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine CAS No. 904824-38-0

4-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine

Cat. No.: B6519000
CAS No.: 904824-38-0
M. Wt: 403.5 g/mol
InChI Key: ZHNDTVVVSUSOET-UHFFFAOYSA-N
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Description

The compound 4-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine is a sulfonamide-based heterocyclic molecule featuring a pyrazole core substituted with two sulfonyl groups and a morpholine moiety. Its molecular formula is C₁₅H₁₇FN₄O₅S₂, with a molecular weight of 422.44 g/mol. The pyrazole ring at positions 1, 3, and 5 is substituted with a 4-fluorobenzenesulfonyl group, a methyl group, and a morpholine-linked sulfonyl group, respectively. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-[1-(4-fluorophenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O5S2/c1-11-15(26(22,23)18-7-9-24-10-8-18)12(2)19(17-11)25(20,21)14-5-3-13(16)4-6-14/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNDTVVVSUSOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)F)C)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the condensation of 4-fluorobenzenesulfonyl chloride with 3,5-dimethyl-1H-pyrazole. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Sulfonylation: The resulting intermediate is then subjected to sulfonylation using a sulfonylating agent such as chlorosulfonic acid or sulfur trioxide-pyridine complex.

    Morpholine Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where the sulfonylated intermediate reacts with morpholine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them into sulfides or thiols.

    Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent. Its design incorporates moieties that can enhance bioactivity and selectivity towards specific biological targets.

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Research indicates that sulfonamide derivatives can interfere with the function of enzymes critical for cancer metabolism.

Antimicrobial Properties

Sulfonamides are known for their antimicrobial effects. The incorporation of the pyrazole ring and fluorobenzene sulfonyl group may enhance the compound's activity against various bacterial strains.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens.

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes, particularly those involved in inflammatory processes or metabolic pathways.

  • Example : Research has shown that compounds with similar structures can inhibit carbonic anhydrase, an enzyme implicated in various physiological processes including acid-base balance and fluid secretion.

Neuropharmacology

The morpholine structure is often associated with neuroactive compounds. Investigations into the effects of this compound on neurotransmitter systems could yield insights into its potential as a treatment for neurological disorders.

  • Case Study : A related morpholine derivative was found to modulate serotonin receptors, indicating possible antidepressant or anxiolytic properties.

Mechanism of Action

The mechanism by which 4-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as kinases or proteases, thereby modulating signaling pathways that control cell growth and inflammation. The fluorobenzenesulfonyl group enhances its binding affinity to these targets, making it a potent inhibitor.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound vs. N-Substituted Pyrazoline Derivatives

describes N-substituted pyrazoline compounds with fluorophenyl and halogenated substituents (e.g., 4-bromophenyl, 4-chlorophenyl). While these share aromatic and pyrazoline motifs, the target compound distinguishes itself via:

  • Dual sulfonyl groups , enhancing polarity and hydrogen-bonding capacity.
  • Morpholine ring instead of simpler carbonyl or alkyl substituents, improving solubility in polar solvents .
Target Compound vs. Isostructural Thiazole Derivatives

reports thiazole-pyrazole hybrids (e.g., compounds 4 and 5 ) with fluorophenyl and triazole substituents. Key differences include:

  • The target’s morpholine-sulfonyl group versus thiazole rings in analogs.
  • Planarity: The target’s sulfonyl groups likely enforce a more rigid, planar conformation compared to the perpendicular fluorophenyl orientation observed in ’s compounds .

Physicochemical Properties

Property Target Compound (Compound 4) (Piperidine Derivative)
Molecular Weight 422.44 g/mol ~450 g/mol (estimated) 427.34 g/mol
Hydrogen Bond Acceptors 5 6 (thiazole N, triazole N) 5
LogP (XlogP) ~3.2 (estimated) ~3.5 (predicted) 3.4
Solubility Moderate (morpholine enhances) Low (DMF crystallization) Low (piperidine, hydrophobic)

The target’s morpholine moiety increases polarity compared to piperidine derivatives (), while dual sulfonyl groups reduce hydrophobicity relative to halogenated pyrazolines () .

Crystallographic Characterization

  • Both the target and analogs () rely on SHELXL () for crystal structure refinement. The target’s dual sulfonyl groups may promote crystalline packing, as seen in fluorophenyl-pyrazole derivatives .

Biological Activity

The compound 4-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to summarize the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Morpholine : A cyclic amine that contributes to the compound's solubility and bioavailability.
  • Sulfonyl groups : These functional groups are known for their ability to interact with various biological targets.
  • Pyrazole moiety : This part of the molecule is often associated with various pharmacological activities.

The molecular formula is C14H16F2N4O4S2C_{14}H_{16}F_{2}N_{4}O_{4}S_{2} with a molecular weight of approximately 390.42 g/mol.

Biological Activity Overview

Research indicates that compounds containing sulfonyl and pyrazole functionalities exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have shown that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, indicating potential as antimicrobial agents .
  • Anticancer Activity : Some sulfonamide derivatives have been investigated for their anticancer properties. The presence of the fluorinated benzenesulfonyl group may enhance the selectivity and potency against cancer cell lines .
  • Enzyme Inhibition : The compound's structure suggests potential inhibition of specific enzymes involved in metabolic pathways. Research has indicated that sulfonamide compounds often act as inhibitors of carbonic anhydrase and other similar enzymes, which could lead to therapeutic applications in managing conditions like glaucoma or edema .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By binding to active sites on target enzymes, this compound can disrupt normal biochemical pathways.
  • Receptor Modulation : The morpholine moiety may interact with neurotransmitter receptors, potentially influencing neurological functions.
  • Cell Membrane Interaction : The lipophilic nature of the fluorinated group may facilitate interaction with cell membranes, enhancing cellular uptake and bioactivity.

Case Studies and Research Findings

Several studies have explored the biological activities related to this class of compounds:

  • A study published in PubMed highlighted the synthesis and antimicrobial evaluation of similar pyrazole derivatives, showing promising results against Gram-positive bacteria .
  • Research conducted on sulfonamide derivatives indicated significant cytotoxic effects on cancer cell lines, suggesting that modifications such as fluorination could enhance these effects .

Data Tables

Activity Type Effectiveness Reference
AntimicrobialSignificant
AnticancerModerate
Enzyme InhibitionHigh

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